![molecular formula C22H30ClN3O5S B2974314 2,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1184975-61-8](/img/structure/B2974314.png)
2,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
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Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as piperazine derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 2,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline used in the drug discovery process to evaluate the physicochemical properties of compounds and their potential as orally active drugs in humans.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-17-4-7-19(8-5-17)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)20-9-6-18(29-2)16-21(20)30-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDJYJHEYOHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride |
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